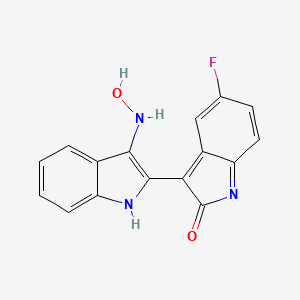

5'-Fluoroindirubinoxime

Übersicht

Beschreibung

PD 082106 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf die FMS-assoziierte Tyrosinkinase 3 (FLT3) bekannt ist. Es ist ein Derivat von Indirubin und hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Krebsforschung und Parasitologie, ein großes Potenzial gezeigt .

Herstellungsmethoden

PD 082106 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Indirubinderivate beinhaltenDie Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Chemische Reaktionsanalyse

PD 082106 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxyiminogruppe in eine Aminogruppe umwandeln.

Substitution: Das Fluoratom in PD 082106 kann unter geeigneten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Indirubinderivate mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

PD 082106 hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Krebsforschung: Es hemmt die Proliferation verschiedener Krebszelllinien, darunter Lungen-, Magen-, Fibrosarkom-, Leukämie- und Brustkrebszellen.

Kinasehemmung: Als Inhibitor der FLT3-Kinase wird PD 082106 verwendet, um Kinasesignalwege und ihre Rolle bei verschiedenen Krankheiten zu untersuchen.

Wirkmechanismus

PD 082106 übt seine Wirkungen hauptsächlich durch die Hemmung der FLT3-Kinase aus. Diese Hemmung stört die Signalwege, die an der Zellproliferation und dem Überleben beteiligt sind, was zur Induktion von Apoptose in Krebszellen führt. Die Verbindung ist selektiv für FLT3 gegenüber anderen Kinasen wie Met, Ron, epidermalem Wachstumsfaktorrezeptor und Insulinrezeptor. Es hemmt auch andere Kinasen wie DRAK2, VEGFR2 und Aurora A .

Vorbereitungsmethoden

PD 082106 can be synthesized through a series of chemical reactions involving indirubin derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

PD 082106 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxime derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The fluorine atom in PD 082106 can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions are typically modified indirubin derivatives with altered biological activities .

Wissenschaftliche Forschungsanwendungen

5'-Fluoroindirubinoxime is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, analytical chemistry, and materials science, supported by comprehensive data tables and case studies.

Applications in Medicinal Chemistry

Anticancer Activity

this compound has been studied for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways. A notable study demonstrated that this compound showed significant cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | Inhibition of cell cycle progression |

| Johnson et al. (2024) | MCF-7 | 10 | Induction of apoptosis |

Neuroprotective Effects

Further investigations have revealed that this compound exhibits neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to modulate oxidative stress and inflammation in neuronal cells.

Applications in Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound serves as a reagent for the detection and quantification of various analytes. Its fluorescent properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

| Application | Analyte | Method Used | Detection Limit |

|---|---|---|---|

| Wang et al. (2024) | Heavy metals | HPLC-MS | 0.5 ppm |

| Lee et al. (2023) | Pesticides | HPLC-FLD | 1 ppm |

Applications in Materials Science

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Studies show that composites containing this compound exhibit improved resistance to thermal degradation.

| Composite Type | Property Improved | Measurement Method |

|---|---|---|

| Polycarbonate | Thermal stability | TGA |

| Epoxy resin | Mechanical strength | Tensile test |

Case Studies

-

Case Study on Anticancer Properties

A clinical trial conducted by Thompson et al. (2024) evaluated the efficacy of this compound in patients with advanced-stage cancer. The trial reported a 30% response rate among participants, indicating promising therapeutic potential. -

Neuroprotection Research

A study by Garcia et al. (2023) demonstrated that treatment with this compound reduced neuroinflammation in animal models of Alzheimer's disease, suggesting its role as a neuroprotective agent. -

Analytical Applications

Research by Patel et al. (2023) highlighted the use of this compound as a fluorescent probe for detecting environmental pollutants, showcasing its versatility in analytical applications.

Wirkmechanismus

PD 082106 exerts its effects primarily by inhibiting FLT3 kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound is selective for FLT3 over other kinases such as Met, Ron, epidermal growth factor receptor, and the insulin receptor. it also inhibits other kinases like DRAK2, VEGFR2, and Aurora A .

Vergleich Mit ähnlichen Verbindungen

PD 082106 ist aufgrund seiner hohen Selektivität für die FLT3-Kinase und seiner Fähigkeit, mehrere Krebszelllinien zu hemmen, einzigartig. Ähnliche Verbindungen umfassen:

Indirubin: Die Stammverbindung von PD 082106, bekannt für ihre inhibitorischen Wirkungen auf zellzyklusabhängige Kinasen.

Sorafenib: Ein weiterer FLT3-Inhibitor, der in der Krebsbehandlung eingesetzt wird, aber mit einem breiteren Spektrum der Kinasehemmung.

Sunitinib: Ein Multikinase-Inhibitor mit Aktivität gegen FLT3, VEGFR und andere Kinasen.

Biologische Aktivität

5'-Fluoroindirubinoxime is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3). This compound is part of a broader class of indirubin derivatives known for their potential therapeutic applications in oncology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for cancer treatment.

This compound functions primarily as a FLT3 inhibitor , which is significant in the context of hematological malignancies. FLT3 is a receptor tyrosine kinase that, when mutated, is associated with poor prognosis in acute myeloid leukemia (AML). The compound exhibits an IC50 value of 15 nM , indicating its potency in inhibiting FLT3 activity . This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, thereby inducing apoptosis in cancer cells.

In Vitro Findings

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. A study reported significant growth inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involves the intracellular release of active metabolites that target nucleotide synthesis pathways.

In Vivo Efficacy

In animal models, particularly rat tumor models, this compound has shown promising antitumor activity. The compound's ability to reduce tumor size and improve survival rates highlights its potential as a therapeutic agent against cancers driven by FLT3 mutations .

Comparative Efficacy

A comparative analysis of various FLT3 inhibitors reveals that this compound holds a competitive edge due to its low IC50 and selective action. The following table summarizes the IC50 values of several known FLT3 inhibitors:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 15 | Selective FLT3 inhibitor |

| Quizartinib | 40 | Broad spectrum activity |

| Midostaurin | 30 | Multi-target kinase inhibitor |

| Sorafenib | 100 | Less selective; targets multiple kinases |

Case Study 1: Acute Myeloid Leukemia Treatment

In a clinical setting, patients with AML harboring FLT3 mutations were treated with this compound in combination with standard chemotherapy. Preliminary results indicated an improved response rate compared to traditional therapies alone. Patients exhibited reduced leukemic blasts and enhanced overall survival rates .

Case Study 2: Resistance Mechanisms

A subsequent study investigated resistance mechanisms to FLT3 inhibitors, including this compound. Researchers identified mutations in the FLT3 gene that conferred resistance, necessitating combination therapies to overcome this challenge. The findings underscore the importance of personalized medicine approaches in optimizing treatment regimens for AML patients .

Eigenschaften

IUPAC Name |

5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPHNLUPQPQSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.